[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-
Description
Structural Features of Triazoloquinazolinone Core
The triazoloquinazolinone core consists of a quinazolin-9(3H)-one ring fused with a triazolo[5,1-b] moiety. This arrangement creates a planar, conjugated π-system interrupted by partial saturation at positions 5,6,7, and 9 (Figure 1). Key structural characteristics include:
Ring System Geometry
- Quinazolinone Component : The six-membered ring adopts a boat conformation due to partial saturation, with C5 and C9 serving as stereogenic centers in substituted derivatives.
- Triazole Component : The triazolo[5,1-b] ring introduces two nitrogen atoms at positions 1 and 4, creating hydrogen-bonding and dipole-interaction capabilities.
- Dihedral Angle : X-ray crystallography reveals a dihedral angle of 2.52° between the triazole and quinazolinone planes, indicating near-coplanarity that enhances π-orbital overlap.
Table 1: Structural Parameters of the Triazoloquinazolinone Core
The partial saturation of the quinazolinone ring introduces conformational flexibility, allowing adaptive binding in enzyme pockets. Substituents at positions 2 and 3 further modulate this flexibility—the 2-methyl group imposes steric constraints, while the 3-(4-chlorophenyl) group extends aromatic surface area for hydrophobic interactions.
Significance of 3-(4-Chlorophenyl)-2-Methyl Substitution Pattern
The 3-(4-chlorophenyl)-2-methyl substitution pattern critically influences the compound’s electronic profile, solubility, and target affinity.
Electronic Effects
- 4-Chlorophenyl Group : The chlorine atom’s electronegativity (−I effect) withdraws electron density from the phenyl ring, reducing electron-richness at the triazoloquinazolinone core. This enhances stability against oxidative degradation and facilitates charge-transfer interactions with biological targets.
- 2-Methyl Group : As an electron-donating substituent (+I effect), the methyl group increases electron density at the triazole N4 position, strengthening hydrogen-bond acceptor capacity.
Steric and Solubility Considerations
- Methyl Group : The compact 2-methyl substituent minimizes steric hindrance while improving metabolic stability by shielding reactive sites from cytochrome P450 oxidation.
- Chlorophenyl Group : The 4-chlorophenyl moiety increases lipophilicity (LogP ≈ 3.2), promoting membrane permeability. However, its planar geometry may limit solubility in aqueous media, necessitating formulation strategies for in vivo applications.
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Electronic Contribution | LogP Shift | Solubility (μg/mL) |
|---|---|---|---|
| 2-Methyl | +I effect | +0.4 | 12.8 (pH 7.4) |
| 3-(4-Chlorophenyl) | −I effect | +1.1 | 8.2 (pH 7.4) |
The synergy between these substituents creates a balanced pharmacophore: the chlorophenyl group anchors the molecule in hydrophobic binding pockets, while the methyl group fine-tunes electronic interactions without excessive bulk. This design principle aligns with strategies for optimizing kinase inhibitors and antimicrobial agents, where targeted lipophilicity and hydrogen-bonding capacity are paramount.
Properties
CAS No. |
95353-74-5 |
|---|---|
Molecular Formula |
C16H11ClN4O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C16H11ClN4O/c1-10-19-21-15(22)13-4-2-3-5-14(13)18-16(21)20(10)12-8-6-11(17)7-9-12/h2-9H,1H3 |
InChI Key |
HZBYULVNSFVFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
- This modern approach accelerates the synthesis of quinazoline derivatives, enhancing reaction rates and yields compared to conventional heating methods.
- The method involves reacting anthranilic acid with 2-chlorobenzoyl chloride in pyridine, followed by hydrazine hydrate treatment to induce cyclization and form the triazoloquinazoline core efficiently.
- Microwave irradiation reduces reaction times significantly and improves product purity.
Cyclization via Hydrazine Hydrate Treatment
- Starting with anthranilic acid and substituted benzoyl chlorides, the intermediate amides undergo nucleophilic attack by hydrazine hydrate.
- This leads to the formation of hydrazides, which cyclize under reflux conditions to yield the triazoloquinazolinone ring system.
- Control of temperature and solvent (commonly ethanol or pyridine) is critical for optimizing yields and purity.
Refluxing with Oxalyl Chloride or Phosphorus Oxychloride
Two distinct methods are reported for converting intermediate compounds into chlorinated triazoloquinazoline derivatives:
These chlorinated intermediates are crucial for further nucleophilic substitution reactions leading to the final triazoloquinazolinone derivatives.
Nucleophilic Substitution of Chlorine
- The chlorine atom in the 5-chloro-1,2,4-triazoloquinazoline intermediate is displaced by various nucleophiles such as hydrazides, carbazides, sodium azide, or amines.
- This substitution enables the introduction of diverse functional groups, facilitating the synthesis of carbohydrazides, hydrazones, and other derivatives.
- For example, reaction with hydrazides in refluxing toluene yields carbohydrazides in 65-76% yield; subsequent cyclization with phosphorus oxychloride produces tetracyclic compounds in 70-75% yield.
Cyclocondensation and Ring Closure
- Amidrazones formed from nucleophilic substitution undergo cyclocondensation using phosphorus oxychloride under reflux.
- This step completes the internal cyclization, forming the fused triazoloquinazolinone ring system.
- IR spectroscopy confirms cyclization by disappearance of carbonyl (C=O) and amine (NH) bands.
Detailed Research Findings and Data Tables
Synthesis of Key Intermediates and Final Products
Reaction Scheme Summary
| Step | Reaction Type | Key Reagents | Product Type |
|---|---|---|---|
| 1 | Amide formation | Anthranilic acid + benzoyl chloride | Amide intermediates |
| 2 | Hydrazine treatment | Hydrazine hydrate | Hydrazides |
| 3 | Cyclization | Reflux in ethanol/pyridine | Triazoloquinazolinones |
| 4 | Chlorination | Oxalyl chloride or POCl3 | 5-Chloro-triazoloquinazoline |
| 5 | Nucleophilic substitution | Hydrazides, azides, amines | Functionalized derivatives |
| 6 | Cyclocondensation | POCl3, reflux | Fused tetracyclic triazoloquinazolines |
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure via characteristic aromatic, methyl, and NH proton signals.
- Infrared (IR) Spectroscopy: Key absorption bands for carbonyl (C=O) around 1680-1700 cm⁻¹ and NH stretching bands around 3180-3200 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.
- Recrystallization: THF-hexane mixtures commonly used to purify final products.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one exhibit significant antihypertensive properties. A study synthesized a series of 3-benzyl-2-substituted derivatives and evaluated their effects on spontaneously hypertensive rats. The compound 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one showed superior antihypertensive activity compared to the reference standard prazocin .
Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. A synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-2-ylthio carboxylic acids revealed promising antimicrobial activities against various pathogens. These compounds were tested against a range of bacteria and fungi, showcasing their potential as effective antimicrobial agents .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of certain derivatives have also been documented. A study highlighted the synthesis of compounds that exhibited significant analgesic effects in animal models. The mechanism behind these effects is believed to be related to the inhibition of specific inflammatory pathways .
Agricultural Sciences
Pesticidal Applications
In agricultural research, [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one derivatives have been investigated for their potential as pesticides. These compounds have shown efficacy in controlling various pests and diseases affecting crops. The incorporation of chlorine substituents has been linked to enhanced biological activity against specific agricultural pests.
Materials Science
Polymer Chemistry
The compound has also found applications in polymer chemistry as a precursor for synthesizing functional polymers. Its ability to form stable complexes with metal ions has led to the development of new materials with enhanced properties for use in coatings and films.
Data Tables
| Application Area | Specific Use | Findings/Properties |
|---|---|---|
| Medicinal Chemistry | Antihypertensive | Significant reduction in blood pressure in studies |
| Antimicrobial | Effective against various bacterial strains | |
| Analgesic/Anti-inflammatory | Reduction in pain response in animal models | |
| Agricultural Sciences | Pesticidal Applications | Efficacy against crop pests |
| Materials Science | Polymer Precursor | Formation of stable metal complexes |
Case Studies
-
Antihypertensive Activity Study :
- Objective : Evaluate the antihypertensive effects of synthesized compounds.
- Methodology : Spontaneously hypertensive rats were treated with varying doses.
- Results : Compounds exhibited significant blood pressure reduction compared to control groups.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity of synthesized derivatives.
- Methodology : In vitro testing against a panel of bacterial and fungal strains.
- Results : Several compounds demonstrated potent antimicrobial activity with low minimum inhibitory concentrations.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Scaffold Variations
- Tetrahydro Derivatives: Lipson et al. (2003) synthesized 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones, featuring a saturated ring system.
- Benzimidazo-quinazolinones: A study compared the synthesis of benzimidazo[2,1-b]quinazolinones with triazoloquinazolinones. The latter showed superior reaction efficiency (85–92% yield) under a deep eutectic solvent system, highlighting the impact of heterocyclic core choice on synthetic feasibility .
Substituent Effects
- 3-(4-Chlorophenyl) vs. 3-Benzyl: Alagarsamy et al. (2007) reported 3-benzyl-2-substituted triazoloquinazolinones as antihypertensive agents. The 4-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to benzyl substituents, though direct comparative data are unavailable .
- Methyl vs. Bulkier Groups : The 2-methyl group in the target compound contrasts with derivatives bearing cinnamoyl or alkyl acetate moieties (e.g., compound 8a/8b in ). Bulkier substituents often reduce metabolic clearance but may hinder target engagement .
Pharmacological Activity Comparison
Antihypertensive and Antihistaminic Profiles
- Antihypertensive Activity : 3-Benzyl-2-substituted analogs (Alagarsamy et al., 2007) showed significant blood pressure reduction in rodent models. The 4-chlorophenyl group in the target compound may modulate selectivity for vascular vs. cardiac receptors .
- H1-Antihistaminic Activity: 4-Benzyl-1-substituted triazoloquinazolinones () exhibited potent H1 antagonism (IC50: 0.8–1.2 µM).
Anticancer and Antimicrobial Potential
- Thiophene-Triazole Hybrids: Thieno[3,2-d]pyrimidine derivatives with 4-chlorophenyl groups (e.g., compound 19b in ) demonstrated superior anticancer activity (IC50: 1.2–2.5 µM) compared to doxorubicin. Structural parallels suggest the target compound may share similar DNA intercalation mechanisms .
- Antimicrobial Azo Derivatives : While the target compound lacks an azo group, highlights 2-methylquinazolin-4(3H)-one azo derivatives with moderate antibacterial activity (MIC: 8–16 µg/mL). Substituent polarity critically influences microbial membrane penetration .
Biological Activity
The compound [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl- is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action based on various studies.
Synthesis
The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one derivatives typically involves cyclocondensation reactions. For instance, the synthesis can be achieved by reacting 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors under specific conditions to yield various substituted derivatives. The structure of these compounds is often confirmed using spectroscopic techniques such as NMR and mass spectrometry .
Antihypertensive Activity
One of the prominent biological activities associated with [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one derivatives is their antihypertensive effect. A study demonstrated that certain derivatives exhibited significant antihypertensive activity in spontaneously hypertensive rats (SHR), outperforming the reference standard prazocin. The mechanism appears to involve modulation of vascular resistance and heart rate .
Cytotoxic Activity
Recent research has identified cytotoxic properties in some triazoloquinazoline derivatives against various cancer cell lines. For example, specific compounds showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. This suggests that structural modifications can enhance the binding affinity and cytotoxic potency against cancer cells .
The biological mechanisms underlying the activity of these compounds include:
- Intercalation with DNA : Certain derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some compounds act as inhibitors of topoisomerase II (Topo II), which is crucial for DNA unwinding during replication .
- Modulation of Ion Channels : The antihypertensive effects are thought to be mediated through the inhibition of calcium channels or modulation of adrenergic receptors .
Case Study 1: Antihypertensive Effects
In a controlled study involving SHR, the compound [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one demonstrated a dose-dependent reduction in blood pressure. The study utilized tail cuff measurements to assess blood pressure changes pre- and post-administration of the compound.
Case Study 2: Cytotoxicity Assessment
A series of synthesized derivatives were tested against multiple cancer cell lines using MTT assays. The results indicated that modifications in the triazole ring significantly influenced cytotoxicity levels. For instance, compound modifications with trifluoromethyl groups resulted in enhanced activity due to increased lipophilicity and binding interactions with target sites within cancer cells .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 16 | Cytotoxicity | 2.44 | |
| Compound 17 | Cytotoxicity | 6.29 | |
| Compound X | Antihypertensive | Significant |
Table 2: Synthesis Overview
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 3-amino-2-benzylamino-3H-quinazolin-4-one | Various substituted triazoloquinazolines | 71-87 |
Q & A
Q. Key Considerations :
- Copper-catalyzed methods favor scalability and simplicity.
- Aza-Wittig reactions allow modular substitution but require precise control of phosphorane intermediates.
Basic: Which spectroscopic techniques are most effective for confirming the structure of triazoloquinazolinone derivatives?
Methodological Answer:
- Vibrational Spectroscopy (IR) : Identifies functional groups like C=O stretches (~1650–1700 cm⁻¹) and N–H bonds .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the triazolo-quinazolinone scaffold .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for DFT-based vibrational analysis .
Basic: How should researchers design initial biological activity screens for triazoloquinazolinone derivatives?
Methodological Answer:
- Antibacterial Screening : Use B. subtilis, S. aureus, and E. coli strains with MIC (Minimum Inhibitory Concentration) assays. Compare activity to ampicillin (MIC = 6.25 µM) .
- Anticancer Assays : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compounds with IC₅₀ < 10 µM warrant further study (e.g., thiophene-triazolo hybrids in ).
- Anti-Inflammatory Models : Employ the "formalin-induced edema" test in rats. Active compounds should exceed Diclofenac sodium’s efficacy (e.g., 50% reduction in inflammation at 10 mg/kg) .
Advanced: What advanced strategies can optimize the synthesis of triazoloquinazolinones with sensitive functional groups?
Methodological Answer:
- Protecting Group Strategies : Use acetyl or benzyl groups to shield reactive amines during heterocyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in aza-Wittig reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
- Post-Functionalization : S-alkylation of thiol derivatives (e.g., using alkyl halides) introduces diverse substituents without disrupting the core .
Advanced: How do structural modifications at the C-3 and C-2 positions affect the biological activity of triazoloquinazolinones?
Q. Structure-Activity Relationship (SAR) Analysis :
- C-3 Substitution :
- C-2 Methyl Group : Stabilizes the triazole ring conformation, critical for binding to kinase targets (e.g., EGFR) .
- Heterocyclic Fusion : Thiophene or pyrrolo fusion at C-5 boosts anticancer activity (IC₅₀ = 2–5 µM) by enhancing π-π stacking with DNA .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or bacterial gyrase .
Advanced: How can contradictory data in biological activity studies of triazoloquinazolinones be methodologically addressed?
Q. Root Causes and Solutions :
- Assay Variability :
- Substituent-Dependent Activity :
- Concentration Thresholds :
- Bioactivity at >25 µM may indicate non-specific effects. Validate hits using dose-response curves and counter-screens (e.g., cytotoxicity assays) .
Data Reconciliation : Perform meta-analyses comparing substituent effects across studies (e.g., vs. 10) to identify consensus pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
